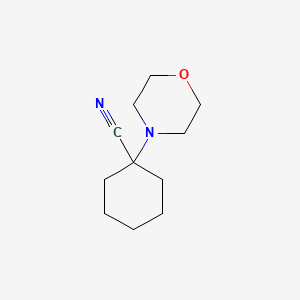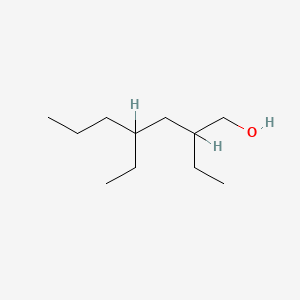
Ácido 2-metoxiterftálico
Descripción general
Descripción
2-Methoxyterephthalic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of terephthalic acid, where a methoxy group replaces one of the hydrogen atoms on the benzene ring.
Aplicaciones Científicas De Investigación
2-Methoxyterephthalic acid has several applications in scientific research:
Mecanismo De Acción
Target of Action
2-Methoxyterephthalic acid is primarily used in the synthesis of metal-organic frameworks (MOFs), specifically europium-based MOFs . These MOFs have been reported to exhibit sensing properties towards Fe3+ ions and pH changes .
Mode of Action
The interaction of 2-Methoxyterephthalic acid with its targets primarily involves the formation of MOFs. The compound forms a framework with europium(III), resulting in a MOF that exhibits sensing properties . The MOF shows a sensor turn-off response towards Fe3+ ion concentrations in the range 0.5–3.7 ppm, and a turn-on response towards a decrease of pH from 5.4 to 3.0 .
Biochemical Pathways
The compound’s role in the formation of mofs suggests it may influence pathways related to metal ion detection and ph sensing .
Pharmacokinetics
It’s known that the compound is a solid, often appearing as a white crystalline powder . It is soluble in high-temperature organic solvents such as dimethyl sulfoxide and hot ethanol .
Result of Action
The primary result of 2-Methoxyterephthalic acid’s action is the formation of MOFs with sensing properties. These MOFs can detect changes in Fe3+ ion concentrations and pH levels . The MOF exhibits a dynamic quenching mechanism for the fluorescence turn-off response due to the presence of Fe3+ ions, and a ligand protonation mechanism for the turn-on response to a decrease in pH .
Action Environment
The action of 2-Methoxyterephthalic acid can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the temperature of the solvent . Additionally, the sensing properties of the resulting MOFs can be influenced by the presence of Fe3+ ions and the pH of the environment .
Análisis Bioquímico
Biochemical Properties
It is known that it can serve as an organic synthesis intermediate, used in the synthesis of other compounds . It can also be used in polymer chemistry as one of the raw materials for polyester compounds .
Molecular Mechanism
It is known that it can be synthesized from terephthalic acid through a chloroacetic anhydride derivative, followed by a substitution reaction with methanol under acidic conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyterephthalic acid can be synthesized through the oxidation of 2,5-dimethylanisole using potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically involves heating the reactants in an aqueous solution under reflux conditions until the oxidation is complete.
Industrial Production Methods: The process would likely be optimized for yield and purity, using controlled reaction conditions and purification steps such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of terephthalic acid.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different functional groups.
Comparación Con Compuestos Similares
Terephthalic Acid: The parent compound, lacking the methoxy group.
2-Chloroterephthalic Acid: Similar structure with a chlorine atom instead of a methoxy group.
2-Hydroxyterephthalic Acid: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Methoxyterephthalic acid is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs.
Propiedades
IUPAC Name |
2-methoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBBXLZPRXHYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300479 | |
| Record name | 2-methoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-00-3 | |
| Record name | 5156-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)
